molecular formula C6H2BrFINO2 B1381764 3-Bromo-2-fluoro-6-iodonitrobenzene CAS No. 1807173-41-6

3-Bromo-2-fluoro-6-iodonitrobenzene

Cat. No.: B1381764
CAS No.: 1807173-41-6
M. Wt: 345.89 g/mol
InChI Key: WISOCNWTJCGLDK-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-iodonitrobenzene is a halogenated nitrobenzene derivative with the molecular formula C6H2BrFINO2. This compound is known for its unique physical and chemical properties, making it valuable in various scientific experiments and industrial applications.

Preparation Methods

The synthesis of 3-Bromo-2-fluoro-6-iodonitrobenzene typically involves multi-step reactions starting from benzene derivatives. Common synthetic routes include:

    Electrophilic Aromatic Substitution:

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-2-fluoro-6-iodonitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) can be replaced by other nucleophiles.

    Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions, while the aromatic ring can undergo oxidation reactions.

    Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.

    Major Products: The reactions yield various substituted benzene derivatives, which can be further utilized in organic synthesis.

Scientific Research Applications

3-Bromo-2-fluoro-6-iodonitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-iodonitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms and nitro group facilitate its reactivity, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial in its role as a synthetic intermediate .

Comparison with Similar Compounds

3-Bromo-2-fluoro-6-iodonitrobenzene can be compared with other halogenated nitrobenzenes:

    1-Bromo-2-fluoro-3-iodobenzene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Bromo-1-fluoro-2-nitrobenzene: Contains a different arrangement of substituents, leading to variations in reactivity and applications.

    1-Bromo-4-nitrobenzene: Lacks the fluorine and iodine atoms, resulting in different chemical properties and uses.

Properties

IUPAC Name

1-bromo-2-fluoro-4-iodo-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISOCNWTJCGLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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